REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH2:8][CH2:7]2.[C:13](Cl)(=[O:15])[CH3:14].C(=S)=S.[Cl-].[Al+3].[Cl-].[Cl-]>>[C:13]([C:4]1[CH:5]=[C:6]2[C:11](=[C:2]([F:1])[CH:3]=1)[NH:10][C:9](=[O:12])[CH2:8][CH2:7]2)(=[O:15])[CH3:14] |f:3.4.5.6|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=C2CCC(NC12)=O
|
Name
|
|
Quantity
|
1.722 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
6.59 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100° C. without a condensor until the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
a condensor was fitted in place
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction contents
|
Type
|
CUSTOM
|
Details
|
partitioned between DCM and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic washes were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to a tan solid
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography on silica gel using 1% MeOH in DCM
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C2CCC(NC2=C(C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |